2'-Deoxy-2'-methyleneadenosine
Description
2'-Deoxy-2'-methyleneadenosine (CAS: 104409-41-8) is a synthetic nucleoside analog with the molecular formula C₁₁H₁₃N₅O₃ and a molar mass of 263.26 g/mol . Its structure features a methylene group (-CH₂-) replacing the hydroxyl (-OH) at the 2'-position of the ribose ring, resulting in a locked conformation that influences its biochemical properties. This modification enhances resistance to enzymatic degradation and alters interaction with nucleoside kinases, which are critical for its activation as a prodrug .
The compound has demonstrated inhibitory effects on cancer cell proliferation, particularly in murine leukemia L1210 cells, where it is activated via phosphorylation by specific nucleoside kinases . Its mechanism of action diverges from conventional antimetabolites, as it disrupts nucleotide metabolism and RNA/DNA synthesis through competitive inhibition of key enzymes like ribonucleotide reductase .
Properties
CAS No. |
104409-41-8 |
|---|---|
Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methylideneoxolan-3-ol |
InChI |
InChI=1S/C11H13N5O3/c1-5-8(18)6(2-17)19-11(5)16-4-15-7-9(12)13-3-14-10(7)16/h3-4,6,8,11,17-18H,1-2H2,(H2,12,13,14)/t6-,8+,11-/m1/s1 |
InChI Key |
JGQTWRGPSIKPOT-CDOJRTKCSA-N |
SMILES |
C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Isomeric SMILES |
C=C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Other CAS No. |
104409-41-8 |
Synonyms |
2'-deoxy-2'-methyleneadenosine MdAdo |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2'-position of nucleosides is a common target for chemical modifications to enhance therapeutic efficacy. Below is a detailed comparison of 2'-deoxy-2'-methyleneadenosine with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of 2'-Modified Nucleosides
Key Comparative Insights
Structural Flexibility vs. Conformational Locking The methylene group in this compound restricts the ribose ring to a specific conformation, reducing enzymatic deamination compared to unmodified adenosine . In contrast, 2'-fluoro modifications (e.g., 2'-F RNA) induce a C3'-endo sugar pucker, enhancing RNA binding affinity and duplex stability via pseudohydrogen bonding (F2'–H8 interaction) .
Mechanisms of Anticancer Activity While gemcitabine (2',2'-difluorodeoxycytidine) acts as a chain terminator during DNA synthesis, this compound primarily inhibits ribonucleotide reductase, a rate-limiting enzyme in nucleotide biosynthesis . This distinction highlights divergent strategies for disrupting cancer cell proliferation.
Stability and Delivery Fluorinated oligonucleotides (e.g., 2'-F RNA) exhibit superior serum stability due to resistance to nucleases, making them ideal for siRNA therapeutics . The methylene modification in this compound similarly improves metabolic stability but requires kinase-mediated activation, limiting its utility in non-proliferating cells .
Synthetic Accessibility Radical-mediated synthesis methods for 3'-C-stannyl-d4A contrast with the enzymatic acylation strategies used for β-L-2’-deoxyadenosine derivatives , underscoring the complexity of producing 2'-modified nucleosides with tailored properties.
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